8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative with a methyl group at position 3, a naphthalen-1-ylmethyl substituent at position 7, and a (furan-2-ylmethyl)amino group at position 8. However, specific biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
8-(furan-2-ylmethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-26-19-18(20(28)25-22(26)29)27(21(24-19)23-12-16-9-5-11-30-16)13-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,23,24)(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIFGSDNNJBLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-33-8 | |
| Record name | 8-((2-FURYLMETHYL)AMINO)-3-ME-7-(1-NAPHTHYL-ME)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the furan and naphthalene groups through nucleophilic substitution and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and efficiency in the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural Comparison with Analogous Purine-2,6-dione Derivatives
Position 7 Substituents
The naphthalen-1-ylmethyl group at position 7 distinguishes the target compound from analogs. Key comparisons include:
- Linagliptin : Features a but-2-yn-1-yl group at position 7, enhancing metabolic stability and selectivity for DPP-4 inhibition .
- 7-Butyl-8-[(2-furylmethyl)amino]-3-methyl-1H-purine-2,6-dione: Substitutes a butyl group at position 7, reducing steric bulk compared to naphthalenylmethyl .
- 1,3-Dimethyl-7-(3-methylbenzyl)-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione: Uses a 3-methylbenzyl group, balancing lipophilicity and aromatic interactions .
Position 8 Substituents
The (furan-2-ylmethyl)amino group at position 8 contrasts with:
- Linagliptin’s 3-aminopiperidin-1-yl group: A cyclic amine that facilitates hydrogen bonding and target engagement in DPP-4 .
- 8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6-dione : Incorporates a piperidinyloxy moiety, altering electronic and steric profiles .
- Caffeine derivatives (e.g., 3j, 3m) : Pyridinyloxy groups at position 8 eliminate central nervous system activity while retaining analgesia .
Impact: The furanmethylamino group may offer moderate hydrogen-bonding capacity and conformational flexibility, differing from rigid cyclic amines or bulky aromatic substituents.
Comparative Physicochemical Data
Biological Activity
8-((furan-2-ylmethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, with the CAS number 476480-33-8, is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure that suggests multiple avenues for biological interaction, particularly in anticancer and anti-inflammatory contexts.
Chemical Structure
The molecular formula of the compound is C22H19N5O3, with a molecular weight of 401.42 g/mol. The structural features include:
- A furan ring which may contribute to its biological activity through π–π stacking interactions.
- A naphthalene moiety that enhances hydrophobic interactions with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly against human breast adenocarcinoma cells (MCF-7). In vitro studies have shown that it has a notable cytotoxic effect on these cell lines, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and is a well-known target in cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It was found to inhibit albumin denaturation, a key process in inflammation, and showed comparable efficacy to diclofenac sodium, a standard anti-inflammatory drug. The IC50 value for this activity suggests that it could serve as a viable alternative or adjunct therapy in inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies underscore the importance of specific functional groups in enhancing biological activity. The presence of the furan and naphthalene rings are critical for binding interactions with target proteins. Molecular docking studies have revealed strong binding affinity due to multiple interactions including hydrogen bonding and hydrophobic contacts .
Case Studies and Experimental Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
